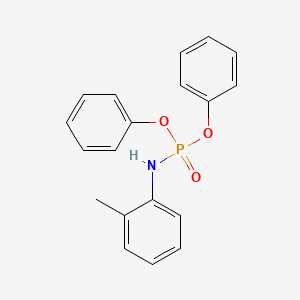
Diphenyl(2-methylphenyl)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(2-methylphenyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is part of a broader class of phosphoramidates, which are known for their unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl(2-methylphenyl)phosphoramidate typically involves the reaction of diphenyl phosphoryl chloride with 2-methylphenylamine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) and requires a base like 1,4-dimethylpiperazine to catalyze the formation of the phosphoramidate bond . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality phosphoramidate compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl(2-methylphenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoramidate oxides, while reduction can produce phosphine derivatives .
Applications De Recherche Scientifique
Diphenyl(2-methylphenyl)phosphoramidate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diphenyl(2-methylphenyl
Propriétés
Numéro CAS |
76168-00-8 |
|---|---|
Formule moléculaire |
C19H18NO3P |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
N-diphenoxyphosphoryl-2-methylaniline |
InChI |
InChI=1S/C19H18NO3P/c1-16-10-8-9-15-19(16)20-24(21,22-17-11-4-2-5-12-17)23-18-13-6-3-7-14-18/h2-15H,1H3,(H,20,21) |
Clé InChI |
UJEPASNMYKNFKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
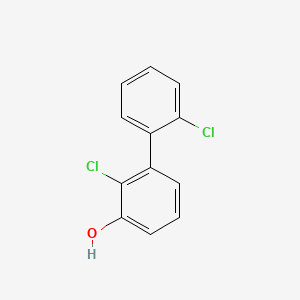
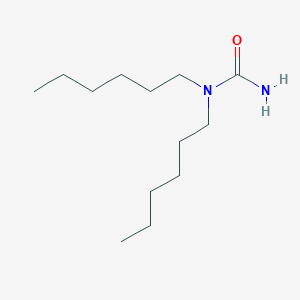
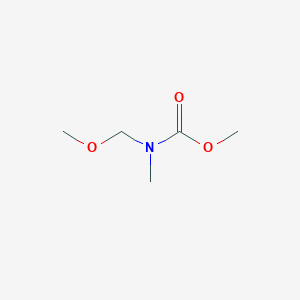



![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
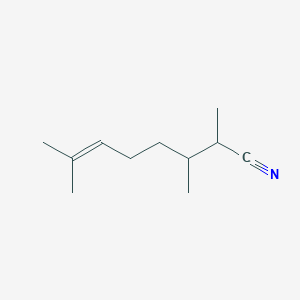
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide](/img/structure/B14434881.png)
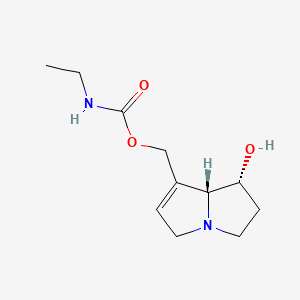

![4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol](/img/structure/B14434890.png)

